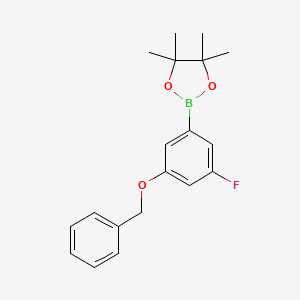

(3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester

Description

Properties

IUPAC Name |

2-(3-fluoro-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVUCVNUXHFOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via oxidative addition of the aryl halide (e.g., 3-benzyloxy-5-fluorobromobenzene) to a palladium(0) catalyst, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester. Key parameters include:

-

Catalyst System : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as XPhos.

-

Base : Potassium acetate (KOAc) or triethylamine (Et₃N) to neutralize HX byproducts.

-

Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF) at 80–100°C.

A representative procedure from Boron Molecular reports a yield of 72–78% using Pd(dppf)Cl₂ (2 mol%), B₂pin₂ (1.2 equiv), and KOAc (3 equiv) in DME at 85°C for 12 hours.

Table 1 : Optimization of Miyaura Borylation Conditions

| Parameter | Variation | Yield (%) |

|---|---|---|

| Catalyst (2 mol%) | Pd(dppf)Cl₂ | 78 |

| Pd(OAc)₂/XPhos | 68 | |

| Solvent | DME | 78 |

| THF | 70 | |

| Temperature | 85°C | 78 |

| 100°C | 65 |

Sequential Nucleophilic Substitution and Borylation

An alternative route involves introducing the benzyloxy group prior to boron installation. This two-step method starts with 3-fluoro-5-hydroxyphenylboronic acid, which undergoes benzylation followed by esterification with pinacol.

Benzylation of 3-Fluoro-5-hydroxyphenylboronic Acid

The hydroxyl group is protected using benzyl bromide (BnBr) under basic conditions:

Yields of 85–90% are achieved with potassium carbonate (2.5 equiv) in dimethylformamide (DMF) at 60°C for 6 hours.

Pinacol Esterification

The boronic acid is then converted to the pinacol ester using pinacol (1.5 equiv) and a dehydrating agent:

This step typically attains 80–85% yield after refluxing in toluene with magnesium sulfate.

Transition Metal-Catalyzed Cross-Coupling

Recent advances utilize copper-catalyzed methods for constructing the aryl-boron bond. For example, aryl Grignard reagents react with boronates in the presence of Cu(I) salts:

This method offers 65–70% yield but requires stringent anhydrous conditions.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol. Characterization data includes:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester can undergo oxidation reactions to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

Oxidation: The major product is the corresponding boronic acid.

Reduction: The major product is the borane derivative.

Substitution: The major products are various substituted phenylboronic esters.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.

Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

Bioconjugation: The compound is used in the development of bioconjugates for imaging and therapeutic applications.

Protein Labeling: It is employed in the labeling of proteins and other biomolecules.

Medicine:

Drug Development: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly in cancer therapy.

Diagnostics: It is used in the development of diagnostic agents for various diseases.

Industry:

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Sensors: It is employed in the fabrication of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The benzyloxy and fluorine groups contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Reactivity in Fluorination Reactions

Boronic esters are key intermediates in ¹⁸F-radiolabeling for positron emission tomography (PET). highlights the fluorination efficiency of heterocyclic boronic esters using tri-tert-butanol ammonium iodide (TBMA-¹⁸F) as a phase-transfer catalyst:

- 5-Indole boronic ester : 80% radiochemical yield (RCY).

- 6-Quinoxaline boronic ester: 57% RCY.

- 5-Benzothiazole boronic ester : 29% RCY.

The higher RCY of indole derivatives is attributed to favorable electronic and steric effects. The benzyloxy group, however, could introduce steric hindrance, reducing RCY compared to indole-based analogs .

Hydrolysis and Stability

Pinacol boronic esters are hydrolytically stable but cleavable under acidic or oxidative conditions. compares hydrolysis rates of boronic acid derivatives in hydrogen peroxide (H₂O₂)-activated prochelators:

- Pinacol ester analog of compound 10 : 2.9 M⁻¹s⁻¹.

- Boronic acid derivative (compound 11) : 5.9 M⁻¹s⁻¹.

The slower hydrolysis of pinacol esters is advantageous for applications requiring controlled release, such as ROS-responsive drug delivery systems . The fluorine substituent in (3-(benzyloxy)-5-fluorophenyl)boronic acid may further stabilize the ester against hydrolysis due to its electron-withdrawing nature, though this requires experimental validation.

NMR Spectral Characteristics

¹H and ¹³C NMR spectra of boronic esters provide structural insights. Key findings from and include:

- Pinacol –CH₃ protons : Singlet at δ1.35–1.36.

- Pinacol carbons : δ24 (CH₃) and δ84 (B-O-C).

For (3-(benzyloxy)-5-fluorophenyl)boronic acid, the benzyloxy group would introduce aromatic protons near δ7.0–7.5, while fluorine may cause deshielding in ¹⁹F NMR (δ138–139, as seen in related fluorinated compounds) . Substituents like benzyloxy and fluorine differentiate its NMR profile from simpler aryl boronic esters.

Cross-Coupling Reactivity

Suzuki-Miyaura coupling efficiency varies with boronic ester structure. reports:

- Styryl pinacol ester : 80% yield in olefin synthesis.

- Phenylethynyl pinacol ester : 61% yield.

- Cyclopropyl pinacol ester: No reaction due to decomposition.

The aryl group in (3-(benzyloxy)-5-fluorophenyl)boronic acid likely supports efficient coupling, similar to styryl derivatives. The fluorine atom may enhance electrophilicity, while the benzyloxy group could moderate reactivity through steric effects .

Data Tables

Table 1: Fluorination Efficiency of Boronic Esters (Adapted from )

| Boronic Ester Structure | RCY (%) | Reaction Time (min) |

|---|---|---|

| 5-Indole | 80 | 20 |

| 6-Quinoxaline | 57 | 20 |

| 5-Benzothiazole | 29 | 20 |

Biological Activity

(3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester, is a boronic acid derivative with significant applications in medicinal chemistry and organic synthesis. Its unique structure allows it to interact with biological targets, making it a compound of interest in drug development and biochemical research. This article provides an overview of its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.

- Molecular Formula : C₁₉H₂₂BFO₃

- Molecular Weight : 328.19 g/mol

- CAS Number : 1528757-88-1

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂BFO₃ |

| Molecular Weight | 328.19 g/mol |

| CAS Number | 1528757-88-1 |

| Purity | 96% |

Mechanisms of Biological Activity

The biological activity of (3-(benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial in various biochemical processes, including enzyme inhibition and modulation of protein interactions.

- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and other enzymes by binding to the active site, preventing substrate access. This inhibition can lead to the accumulation of regulatory proteins within cells, affecting cell cycle progression and apoptosis.

- Protein Interaction Modulation : The compound can also influence protein-protein interactions by acting as a molecular scaffold that stabilizes or disrupts complexes necessary for cellular functions.

Synthesis Routes

The synthesis of (3-(benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester typically involves several key steps:

- Formation of Boronic Acid : The initial step involves the reaction of phenolic compounds with boron reagents under basic conditions.

- Pinacol Ester Formation : The boronic acid undergoes esterification with pinacol to yield the final product.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Boronic Acid Formation | Nucleophilic Addition | Phenol, Boron Reagents |

| Esterification | Condensation | Pinacol, Acid Catalyst |

Case Study 1: Inhibition of Hsp90

A study evaluated the effects of various substituted phenylboronic acids on Hsp90, a chaperone protein involved in the maturation of numerous oncogenic proteins. The results indicated that (3-(benzyloxy)-5-fluorophenyl)boronic acid exhibited significant inhibitory activity against Hsp90, leading to decreased viability in cancer cell lines.

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents highlighted the role of boronic acids in mitigating neuronal death caused by oxidative stress. The compound demonstrated a capacity to protect primary sensory neurons from glucose-induced apoptosis, suggesting potential therapeutic applications in diabetic neuropathy.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (3-(Benzyloxy)-5-fluorophenyl)boronic acid, pinacol ester?

- The synthesis typically involves reacting the parent boronic acid with pinacol under dehydrating conditions. For aryl boronic esters, a common method includes using bis(pinacolato)diboron (Bpin) as a boron source in transition-metal-catalyzed borylation reactions. The benzyloxy and fluoro substituents are introduced via functionalized aryl precursors prior to boronylation .

Q. How do the benzyloxy and fluorine substituents influence the compound’s stability and reactivity?

- The benzyloxy group enhances steric protection of the boronic ester, reducing hydrolysis rates in aqueous environments. The fluorine atom introduces electron-withdrawing effects, which stabilize the boron center and modulate its Lewis acidity. These substituents also affect regioselectivity in cross-coupling reactions by altering the electronic density of the aromatic ring .

Q. What are the standard methods for characterizing the purity and structure of this boronic ester?

- Nuclear Magnetic Resonance (NMR) : , , and NMR are critical for confirming the ester structure and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity, especially for detecting hydrolyzed boronic acid byproducts.

- Mass Spectrometry (MS) : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How do hydrolysis kinetics of this boronic ester vary under physiological conditions, and how can this be quantified?

- Hydrolysis rates are pH-dependent and follow pseudo-first-order kinetics. Experiments involve incubating the ester in buffered solutions (pH 4–9) and monitoring hydrolysis via NMR or UV-Vis spectroscopy. For example, at physiological pH (7.4), hydrolysis half-lives can range from minutes to hours, depending on substituent effects. The benzyloxy group slows hydrolysis compared to unsubstituted analogs, as shown in studies with similar boronic esters .

Q. What role does Lewis acidity play in the catalytic activity of this compound, and how is it measured?

- Lewis acidity determines the boronic ester’s ability to coordinate nucleophiles (e.g., in Suzuki-Miyaura couplings). The Gutmann-Beckett method quantifies Lewis acidity using NMR shifts of EtPO upon coordination. Higher acceptor numbers (e.g., 21.2 for alkyl boronic esters) indicate stronger Lewis acidity, which correlates with catalytic efficiency in cross-coupling reactions .

Q. How can this boronic ester be utilized in multicomponent reactions (MCRs) for drug discovery?

- The compound’s electrophilic boron center reacts with imine/iminium intermediates in MCRs like the Petasis-Borono Mannich reaction. For example, coupling with aldehydes and amines generates α-aminoboronic acids, which are protease inhibitors. High-throughput screening using automated dispensers (ADE) and MS analysis optimizes reaction conditions for library generation .

Q. What are the contradictions in oxidation vs. hydrolysis stability for pinacol boronic esters?

- Oxidation studies with HO reveal that oxidation rates (to phenols) are independent of hydrolysis equilibrium. For instance, pinacol esters (e.g., 9a) oxidize faster than neopentyl glycol analogs (9b), despite similar hydrolysis tendencies. This decoupling is confirmed via alizarin red S (ARS) affinity assays, which rank diol-boronic acid affinities separately from oxidation rates .

Q. How can this compound serve as a boron carrier in neutron capture therapy (NCT)?

- Boronic esters are hydrolyzed in vivo to release boronic acids, which accumulate in tumors. The benzyloxy group improves lipophilicity, enhancing blood-brain barrier penetration. Stability under physiological pH is critical: hydrolysis must be slow enough to avoid premature release but fast enough to deliver boron to target tissues. Kinetic data from pH 7.4 buffer studies guide dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.